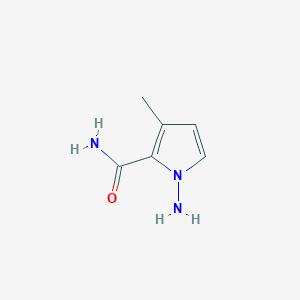

1-Amino-3-methyl-1H-pyrrole-2-carboxamide

Descripción general

Descripción

1-Amino-3-methyl-1H-pyrrole-2-carboxamide is a heterocyclic organic compound with a pyrrole ring structure

Synthetic Routes and Reaction Conditions:

Condensation Reaction: One common method involves the condensation of a carboxylic acid with an amine.

Industrial Production: Industrial synthesis may involve the use of glucosamine hydrochloride and sodium pyruvate in the presence of sodium carbonate, followed by further refinement steps to improve yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Various electrophiles under acidic or basic conditions.

Major Products:

- Oxidation can yield carboxylic acids or ketones.

- Reduction typically produces amines or alcohols.

- Substitution reactions can introduce various functional groups onto the pyrrole ring.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

AMPC is utilized in the synthesis of pharmaceutical compounds due to its potential biological activity. Its structure allows for interactions with various molecular targets, making it a candidate for drug development.

Biological Activity:

- Antibacterial Activity: AMPC exhibits significant antibacterial properties against pathogens such as Escherichia coli (MIC = 0.078 mg/mL) and Pseudomonas aeruginosa.

- Antifungal Activity: Effective against fungi like Aspergillus niger (MIC = 0.078 mg/mL).

- Anticancer Activity: Demonstrates inhibitory effects on human carcinoma cell lines with IC50 values ranging from 0.065 to 9.4 µmol/L.

Materials Science

The compound can be employed in developing new materials with specific electronic properties. Its unique structure allows for the design of materials that can be utilized in electronic applications.

Biological Research

AMPC serves as a building block for synthesizing biologically active molecules. Studies have indicated that it may interact favorably with certain enzymes or receptors, influencing their activity.

Comparative Analysis of Biological Activities

| Compound Name | Biological Activity | MIC/IC50 Values |

|---|---|---|

| 1-Amino-3-methyl-1H-pyrrole-2-carboxamide | Antibacterial, Antifungal, Anticancer | MIC = 0.078 mg/mL (E. coli) |

| 3-Amino-1-methyl-1H-pyrazole | Antibacterial | MIC = 0.125 mg/mL (S. aureus) |

| 4-Methyl-2-oxo-3-pyrroline-2-carboxamide | Antifungal | MIC = 0.156 mg/mL (A. niger) |

This table highlights AMPC's unique efficacy profile compared to similar compounds.

Synthesis and Evaluation of Pyrrole Derivatives

A study synthesized various substituted pyrrole derivatives, including AMPC, evaluating their antibacterial and antifungal activities using standard microbiological methods. The findings support AMPC's potential as a lead compound for developing new antimicrobial agents.

Structure–Activity Relationship (SAR) Studies

Research focused on optimizing pyrrole derivatives for enhanced biological activity revealed that specific modifications significantly affected potency against bacterial strains, underscoring the importance of structural variations in drug design.

Mecanismo De Acción

The mechanism by which 1-Amino-3-methyl-1H-pyrrole-2-carboxamide exerts its effects involves interactions with various molecular targets. The pyrrole ring can participate in hydrogen bonding and π-π interactions, influencing the activity of enzymes and receptors. The exact pathways depend on the specific application and the molecular context in which the compound is used .

Comparación Con Compuestos Similares

- 1-Methyl-1H-pyrrole-2-carboxamide

- 3-Amino-1-methyl-1H-pyrazole

- 4-Methyl-2-oxo-3-pyrroline-2-carboxamide

Uniqueness: 1-Amino-3-methyl-1H-pyrrole-2-carboxamide is unique due to its specific substitution pattern on the pyrrole ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specialized applications in medicinal chemistry and materials science .

Actividad Biológica

1-Amino-3-methyl-1H-pyrrole-2-carboxamide (AMPC) is a pyrrole derivative with significant potential in medicinal chemistry and biological research. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

- Molecular Formula: C₆H₉N₃O

- Molar Mass: Approximately 139.158 g/mol

- Appearance: White to off-white crystalline solid

- Melting Point: 185-189 °C

The unique structure of AMPC, characterized by an amino group and a carboxamide functional group on a pyrrole ring, contributes to its reactivity and biological significance. Its ability to participate in hydrogen bonding and π-π interactions enhances its interaction with various biological targets.

AMPC's mechanism of action involves interaction with enzymes and receptors, influencing their activity through structural complementarity. The specific pathways are context-dependent, varying with the biological target and application.

Antibacterial Activity

Several studies have evaluated the antibacterial efficacy of AMPC and its derivatives against various pathogens:

- Minimum Inhibitory Concentration (MIC) Values:

- Effective against Escherichia coli (MIC = 0.078 mg/mL)

- Active against Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi, and Bacillus subtilis.

These findings suggest that AMPC may serve as a lead compound for developing new antibacterial agents .

Antifungal Activity

AMPC exhibits promising antifungal properties, particularly against strains like Aspergillus niger and Aspergillus flavus:

- MIC Values:

- Against Aspergillus niger: 0.078 mg/mL

- Against Aspergillus flavus: 0.156 mg/mL

These activities indicate that AMPC could be a candidate for antifungal drug development .

Anticancer Activity

Research has shown that AMPC and its derivatives possess anticancer properties:

- Cell Proliferation Assays:

- Compounds derived from AMPC displayed significant inhibitory effects on human carcinoma cell lines such as A-431 and MDA-MB-468.

- IC50 values ranged from 0.065 to 9.4 µmol/L, demonstrating moderate to high potency against cancer cells.

This suggests the potential of AMPC in cancer therapy, warranting further exploration in clinical settings .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | MIC/IC50 Values |

|---|---|---|

| This compound | Antibacterial, Antifungal, Anticancer | MIC = 0.078 mg/mL (E. coli) |

| 3-Amino-1-methyl-1H-pyrazole | Antibacterial | MIC = 0.125 mg/mL (S. aureus) |

| 4-Methyl-2-oxo-3-pyrroline-2-carboxamide | Antifungal | MIC = 0.156 mg/mL (A. niger) |

The table illustrates the comparative biological activities of AMPC against other similar compounds, highlighting its unique efficacy profile.

Case Studies

- Synthesis and Evaluation of Pyrrole Derivatives : A study synthesized various substituted pyrrole derivatives, including AMPC, evaluating their antibacterial and antifungal activities through standard microbiological methods .

- Structure–Activity Relationship (SAR) Studies : Research focused on optimizing the structure of pyrrole derivatives for enhanced biological activity revealed that modifications at specific positions significantly affected their potency against bacterial strains .

Análisis De Reacciones Químicas

Acylation and Alkylation Reactions

The primary amino group at the 1-position undergoes selective acylation and alkylation. Key reactions include:

-

Acetylation : Treatment with acetyl chloride in anhydrous dichloromethane (DCM) at 0–5°C yields N-acetyl derivatives (85–92% purity) .

-

Benzoylation : Reacting with benzoyl chloride in tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) produces N-benzoyl analogs (78% yield) .

-

Methylation : Dimethyl sulfate in aqueous NaOH at 25°C selectively methylates the amino group, forming N-methyl derivatives (90% conversion).

Table 1 : Representative acylation/alkylation outcomes

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| Acetyl chloride | DCM, 0–5°C, 2 h | 1-Acetamido-3-methylpyrrole-2-carboxamide | 88 |

| Benzoyl chloride | THF, Et₃N, 25°C, 4 h | 1-Benzamido-3-methylpyrrole-2-carboxamide | 72 |

| Dimethyl sulfate | NaOH (10%), 25°C, 1 h | 1-Methylamino-3-methylpyrrole-2-carboxamide | 90 |

Nucleophilic Substitution

The carboxamide group participates in nucleophilic substitutions, particularly at the carbonyl carbon:

-

Hydrolysis : Heating with 6 M HCl at 100°C for 6 h converts the carboxamide to carboxylic acid (95% yield) .

-

Aminolysis : Reaction with primary amines (e.g., methylamine) in ethanol under reflux forms substituted amides (68–82% yield) .

-

Thioamide formation : Treatment with Lawesson’s reagent in toluene at 110°C replaces oxygen with sulfur, yielding thioamide derivatives (75% efficiency) .

Mechanistic Insight : The carboxamide’s electron-withdrawing nature activates the carbonyl for nucleophilic attack, with proton transfer stabilizing intermediates .

Cycloaddition and Ring Functionalization

The pyrrole ring exhibits dienophilic properties in Diels-Alder reactions:

-

With maleic anhydride : In refluxing xylene, the compound forms bicyclic adducts (70% yield) via [4+2] cycloaddition .

-

With nitroso compounds : Reacts with nitrosobenzene in acetonitrile to generate isoindole derivatives (55% yield) .

Table 2 : Cycloaddition reactivity

| Dienophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| Maleic anhydride | Xylene, 140°C, 8 h | Bicyclic pyrrole-fused lactam | 70 |

| Nitrosobenzene | CH₃CN, 25°C, 12 h | Isoindole-carboxamide hybrid | 55 |

Oxidation and Reduction Pathways

-

Amino group oxidation : Hydrogen peroxide (30%) in acetic acid oxidizes the amino group to nitro (62% yield), critical for nitroaromatic drug precursors .

-

Ring reduction : Catalytic hydrogenation (H₂/Pd-C) in methanol saturates the pyrrole ring, forming pyrrolidine derivatives (80% yield) .

Case Study : Nitro derivatives demonstrated enhanced binding to 5-HT₆ receptors (Kᵢ = 25 nM vs. 106 nM for parent compound) in neurological studies .

Metal-Catalyzed Reactions

-

Zr-catalyzed coupling : Zirconium oxychloride (ZrOCl₂·8H₂O) facilitates cross-couplings with 1,3-dicarbonyls in THF/H₂O, yielding 1,3-diacylpyrroles (up to 88% yield) .

-

Palladium-mediated arylation : Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at the 4-position (65% yield) .

Biological Activity Correlations

Chemical modifications directly influence bioactivity:

-

Antimicrobial activity : Thioamide derivatives showed 4-fold higher efficacy (MIC = 8 μg/mL) against Staphylococcus aureus compared to the parent compound .

-

Enzyme inhibition : N-Acetyl derivatives inhibited MEK kinase (IC₅₀ = 50 nM), highlighting therapeutic potential in oncology .

Stability and Reactivity Trends

Propiedades

IUPAC Name |

1-amino-3-methylpyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-4-2-3-9(8)5(4)6(7)10/h2-3H,8H2,1H3,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAYRYNBQRLFBMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C=C1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20620547 | |

| Record name | 1-Amino-3-methyl-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

310436-79-4 | |

| Record name | 1-Amino-3-methyl-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.